molecular formula C6H8N2O B8743802 (Ethoxymethyl)propanedinitrile CAS No. 86240-43-9

(Ethoxymethyl)propanedinitrile

Cat. No. B8743802
CAS RN: 86240-43-9
M. Wt: 124.14 g/mol
InChI Key: SVNZHYZHVDZJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07851468B2

Procedure details

Alternate Synthesis of Compound 8: Cyclohexanone (Acros, 19.6 g, 200 mmol) and tert-butylcarbazate (Acros, 26.4 g, 200 mmol) were combined in 350 mL dry hexane and stirred under argon for ½ hour. The mixture was then subjected to reflux temperature for 1.5 hours and permitted to cool to room temperature. A white solid formed on cooling which was removed by filtration and dried in vacuo—40.31 g (95%): mp 147-149° C.; MS (ES+ calculated: 212.29; found: 235.05 M+Na). 1H NMR (400 MHz, DMSO-d6) δ 9.47 (br s, 1H), 2.27 (m, 2H), 2.16 (m, 2H), 1.52 (m, 2H), 1.59 (m, 4H), 1.42 (s, 9H). t-Butylcarboxycyclohexanone hydrazone generated above (40.02 g, 189 mmol) was dissolved in a mixture of 175 mL tetrahydrofuran and 225 mL anhydrous methanol. Sodium cyanoborohydride (Acros, 14.3 g, 227 mmol) was added in portions over ten minutes and the mixture was stirred under argon overnight at room temperature. 135 mL of 6N hydrochloric acid were then added dropwise and the mixture was refluxed for one hour. The reaction was permitted to cool to room temperature and a white solid was removed by filtration. The mother liquor was concentrated and residual water was removed by azeotroping with ethanol on a rotary evaporator (3×100 mL). The mixture was concentrated to dryness and was taken up into hot isopropanol (˜300 mL). The solid that was present was removed by filtration and the mother liquor was concentrated to ½ volume at which point an equal volume of ethyl ether was added. This caused cyclohexylhydrazine hydrochloride to precipitate as a white solid. Yield (20.0 g, 93%). To cyclohexylhydrazine hydrochloride (7.52 g, 50 mmol) generated above in 500 mL absolute ethanol was added sodium methoxide (Aldrich, 2.7 g, 50 mmol). The mixture was stirred briefly and ethoxymethylmalononitrile (Acros, 6.11 g, 50 mmol) was added in small portions over twenty minutes. The reaction mixture was then heated at 70° C. under argon overnight. On cooling, the reaction was concentrated and subjected to flash chromatography on silica gel (1:1 hexane: ethyl acetate) affording 6.3 g (66%) of a light brown solid. Compound 8: mp 99-103° C.; MS (ES+ calculated: 190.25; found: 191.15 M+H). HPLC (97% purity, retention time 11.135 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.50 (s, 1H), 6.49 (br s, 2H), 4.02 (m, 1H), 1.80-1.10 (m, 10 H).
[Compound]
Name
Compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three
Quantity
26.4 g
Type
reactant
Reaction Step Four
Quantity
14.3 g
Type
reactant
Reaction Step Five
Quantity
135 mL
Type
reactant
Reaction Step Six
Quantity
7.52 g
Type
reactant
Reaction Step Seven
Quantity
2.7 g
Type
reactant
Reaction Step Eight
Quantity
6.11 g
Type
reactant
Reaction Step Nine
Quantity
350 mL
Type
solvent
Reaction Step Ten
Yield
66%

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.C(OC(=O)NN)(C)(C)C.C([BH3-])#N.[Na+].Cl.Cl.[CH:23]1([NH:29][NH2:30])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C[O-].[Na+].C(O[CH2:37][CH:38]([C:41]#[N:42])[C:39]#[N:40])C>CCCCCC.C(O)C>[NH2:42][C:41]1[N:29]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[N:30]=[CH:37][C:38]=1[C:39]#[N:40] |f:2.3,5.6,7.8|

Inputs

Step One
Name
Compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O
Step Five
Name
Quantity
14.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Six
Name
Quantity
135 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
7.52 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN
Step Eight
Name
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Nine
Name
Quantity
6.11 g
Type
reactant
Smiles
C(C)OCC(C#N)C#N
Step Ten
Name
Quantity
350 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under argon for ½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
A white solid formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo—40.31 g (95%)
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a mixture of 175 mL tetrahydrofuran and 225 mL anhydrous methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred under argon overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
a white solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
residual water was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with ethanol on a rotary evaporator (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid that was present was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
This caused cyclohexylhydrazine hydrochloride to precipitate as a white solid
CUSTOM
Type
CUSTOM
Details
Yield (20.0 g, 93%)
STIRRING
Type
STIRRING
Details
The mixture was stirred briefly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 70° C. under argon overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C=NN1C1CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.